molecular formula C8H8F2O B14854197 2,4-Difluoro-5-methylanisole

2,4-Difluoro-5-methylanisole

Cat. No.: B14854197
M. Wt: 158.14 g/mol
InChI Key: DINJXGCJIWQUHX-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-methylanisole is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-methylanisole typically involves the fluorination of 2,4-difluoroanisole. One common method includes the reaction of 2,4-difluoroanisole with a methylating agent under controlled conditions to introduce the methoxy group. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, where the starting materials are subjected to high temperatures and pressures in the presence of fluorinating agents. The process is optimized to ensure the efficient conversion of raw materials to the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-5-methylanisole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydro derivatives.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the benzene ring.

Scientific Research Applications

2,4-Difluoro-5-methylanisole has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in pharmaceutical formulations and drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,4-Difluoro-5-methylanisole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms and methoxy group play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.

Comparison with Similar Compounds

    2,4-Difluoroanisole: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    2,4-Difluoro-5-chloroanisole: Contains a chlorine atom instead of a methoxy group, leading to different chemical properties and reactivity.

    2,4-Difluoro-5-nitroanisole:

Uniqueness: 2,4-Difluoro-5-methylanisole is unique due to the combination of fluorine atoms and a methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.

Properties

Molecular Formula

C8H8F2O

Molecular Weight

158.14 g/mol

IUPAC Name

1,5-difluoro-2-methoxy-4-methylbenzene

InChI

InChI=1S/C8H8F2O/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3

InChI Key

DINJXGCJIWQUHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)F)OC

Origin of Product

United States

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